molecular formula C28H36O3 B12295602 3-Hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

3-Hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

Cat. No.: B12295602
M. Wt: 420.6 g/mol
InChI Key: WSTYNZDAOAEEKG-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tingenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement of tingenone derivatives to form phenolic analogues . This reaction involves the use of acidic conditions to rearrange the quinone-methide chromophore to phenolic systems .

Common Reagents and Conditions: Common reagents used in the reactions involving tingenone include acids for rearrangement reactions and oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and specific solvent systems to ensure the desired transformation.

Major Products Formed: The major products formed from the reactions of tingenone include phenolic analogues and other rearranged compounds . These products often exhibit different biological activities compared to the parent compound, making them valuable for further research and application.

Comparison with Similar Compounds

Tingenone is part of a group of quinone-methide triterpenes, which include compounds like pristimerin and isopristimerol . These compounds share similar structural features and biological activities. tingenone is unique in its specific activation of cannabinoid receptors and its potent antinociceptive effects .

List of Similar Compounds:

Tingenone’s distinct mechanism of action and its diverse biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C28H36O3

Molecular Weight

420.6 g/mol

IUPAC Name

3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

InChI

InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3

InChI Key

WSTYNZDAOAEEKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C

Origin of Product

United States

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